molecular formula C18H17N2O3P B11055647 Diphenyl (5-methylpyridin-2-yl)phosphoramidate CAS No. 3143-74-6

Diphenyl (5-methylpyridin-2-yl)phosphoramidate

Cat. No.: B11055647
CAS No.: 3143-74-6
M. Wt: 340.3 g/mol
InChI Key: PRJHVJVPBAQKIT-UHFFFAOYSA-N
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Description

Diphenyl (5-methylpyridin-2-yl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (5-methylpyridin-2-yl)phosphoramidate typically involves the reaction of diphenyl phosphoryl chloride with 5-methylpyridin-2-amine. This reaction is usually carried out in the presence of a base such as 1,4-dimethylpiperazine, which facilitates the formation of the P-N bond. The reaction is conducted in a solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (5-methylpyridin-2-yl)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl (5-methylpyridin-2-yl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl (5-methylpyridin-2-yl)phosphoramidate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in critical biological processes, such as DNA replication and protein synthesis.

    Pathways Involved: It can inhibit key enzymes in the viral replication cycle, making it a potential candidate for antiviral therapies. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a diphenyl group and a methyl-substituted pyridine ring. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

CAS No.

3143-74-6

Molecular Formula

C18H17N2O3P

Molecular Weight

340.3 g/mol

IUPAC Name

N-diphenoxyphosphoryl-5-methylpyridin-2-amine

InChI

InChI=1S/C18H17N2O3P/c1-15-12-13-18(19-14-15)20-24(21,22-16-8-4-2-5-9-16)23-17-10-6-3-7-11-17/h2-14H,1H3,(H,19,20,21)

InChI Key

PRJHVJVPBAQKIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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